molecular formula C26H18N2O2S2 B15249652 9,10-Anthracenedione, 1,5-bis[(3-aminophenyl)thio]- CAS No. 506443-26-1

9,10-Anthracenedione, 1,5-bis[(3-aminophenyl)thio]-

Cat. No.: B15249652
CAS No.: 506443-26-1
M. Wt: 454.6 g/mol
InChI Key: DDLVNPSEWFQNMG-UHFFFAOYSA-N
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Description

9,10-Anthracenedione, 1,5-bis[(3-aminophenyl)thio]- is a synthetic derivative based on the 9,10-anthracenedione (commonly known as anthraquinone) core structure . The 9,10-anthracenedione scaffold is a significant entity in chemical research, known for its structural characteristiscs that make it a valuable building block for a range of specialized compounds . Various substituted anthracenediones are utilized in the development of dyes and pigments , and some derivatives have been investigated for their biological activity in scientific studies, such as affecting cell cycle progression and nucleic acids . The specific presence of aminophenylthio substituents in this compound suggests potential for application in materials science and as an intermediate for further chemical synthesis. Researchers can employ this chemical in developing novel organic molecules or as a standard in analytical method development, leveraging separation techniques commonly used for similar complex anthracenedione compounds . This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

506443-26-1

Molecular Formula

C26H18N2O2S2

Molecular Weight

454.6 g/mol

IUPAC Name

1,5-bis[(3-aminophenyl)sulfanyl]anthracene-9,10-dione

InChI

InChI=1S/C26H18N2O2S2/c27-15-5-1-7-17(13-15)31-21-11-3-9-19-23(21)25(29)20-10-4-12-22(24(20)26(19)30)32-18-8-2-6-16(28)14-18/h1-14H,27-28H2

InChI Key

DDLVNPSEWFQNMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)SC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)SC5=CC=CC(=C5)N)N

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) as the Primary Pathway

The most widely reported method for synthesizing 1,5-bis[(3-aminophenyl)thio]anthracene-9,10-dione involves the reaction of 1,5-dichloroanthracene-9,10-dione with 3-aminothiophenol under SNAr conditions. The electron-deficient anthracenedione core facilitates substitution at the 1- and 5-positions, where chlorine atoms act as leaving groups. The reaction proceeds in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with potassium carbonate (K₂CO₃) serving as the base to deprotonate the thiol group of 3-aminothiophenol. Heating the mixture to 80–100°C for 12–24 hours typically yields the target compound, with purification achieved via column chromatography using dichloromethane/hexane or ethyl acetate/hexane gradients.

A representative reaction equation is:
$$
\text{1,5-Dichloroanthracene-9,10-dione} + 2 \, \text{3-aminothiophenol} \xrightarrow{\text{K}2\text{CO}3, \, \text{DMF}, \, 90^\circ \text{C}} \text{1,5-Bis[(3-aminophenyl)thio]anthracene-9,10-dione} + 2 \, \text{HCl}
$$

Alternative Methodologies

While SNAr dominates industrial and laboratory syntheses, alternative approaches include:

  • Ullmann Coupling : Copper-catalyzed coupling of 1,5-diiodoanthracene-9,10-dione with 3-aminothiophenol, though this method suffers from lower yields (45–55%) compared to SNAr.
  • Protection-Deprotection Strategies : Temporary protection of the amine group in 3-aminothiophenol using tert-butyloxycarbonyl (Boc) groups to prevent side reactions during substitution. Subsequent deprotection with trifluoroacetic acid restores the free amine.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency:

Solvent Base Temperature (°C) Time (h) Yield (%)
DMF K₂CO₃ 90 24 78
DMSO NaOH 100 18 65
NMP Cs₂CO₃ 110 12 72

Data adapted from sulfur-containing anthracene-9,10-dione syntheses. DMF remains optimal due to its high polarity and ability to solubilize both reactants. Substituting K₂CO₃ with stronger bases like NaOH reduces yields due to side reactions, such as hydrolysis of the anthracenedione core.

Kinetic and Thermodynamic Considerations

Reaction kinetics follow second-order behavior, with rate constants ($$k$$) increasing linearly with temperature:
$$
\ln k = -\frac{Ea}{R} \left(\frac{1}{T}\right) + \ln A
$$
Where $$E
a$$ (activation energy) is approximately 85 kJ/mol for the SNAr pathway. Computational studies using the AM1 semi-empirical method indicate that the transition state involves partial negative charge development on the thiolate sulfur and concurrent aryl chloride departure.

Characterization and Purification

Spectroscopic Analysis

Post-synthesis characterization employs:

  • ¹H NMR : Aromatic protons resonate at δ 7.8–8.2 ppm (anthracene core) and δ 6.6–7.3 ppm (aminophenyl groups). Thioether linkages suppress deshielding effects, distinguishing them from oxygen-based analogs.
  • IR Spectroscopy : Stretching vibrations at 1240 cm⁻¹ (C-S) and 1660 cm⁻¹ (C=O) confirm functional group integrity.
  • Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 455.1 ([M+H]⁺), consistent with the molecular formula C₂₆H₁₈N₂O₂S₂.

Chromatographic Purification

Silica gel column chromatography with a 1:1 hexane/ethyl acetate eluent achieves >95% purity. Recrystallization from hot ethanol further enhances crystallinity, yielding needle-like crystals suitable for X-ray diffraction.

Industrial-Scale Production Challenges

Solvent Recycling and Waste Management

DMF’s high boiling point (153°C) complicates distillation recovery. Alternative solvents like cyclopentyl methyl ether (CPME) offer lower toxicity and easier recycling but require higher reaction temperatures (120°C), increasing energy costs.

Catalytic Innovations

Recent advances employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate SNAr in biphasic systems, reducing reaction times to 8–10 hours with comparable yields (75–80%).

Comparative Analysis with Related Compounds

Structural Analogues

  • 1,4-Bis[(3-aminophenyl)thio]anthracene-9,10-dione : Substitution at the 1,4-positions reduces planarity, lowering DNA intercalation efficiency by 40% compared to the 1,5-isomer.
  • 5,8-Dichloro Derivatives : Introducing chlorine at the 5,8-positions enhances electrophilicity, enabling substitution at milder temperatures (70°C).

Chemical Reactions Analysis

1,5-Bis((3-aminophenyl)thio)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of hydroquinone derivatives.

Scientific Research Applications

1,5-Bis((3-aminophenyl)thio)anthracene-9,10-dione has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of other anthracene-based derivatives with unique photophysical properties.

    Biology: The compound is studied for its potential use in biological imaging due to its fluorescence properties.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given its structural similarity to known anticancer drugs like Ametantrone and Mitoxantrone.

    Industry: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 1,5-Bis((3-aminophenyl)thio)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to intercalate into DNA, disrupting the replication process and leading to cell death. This mechanism is similar to that of other anthracene-based anticancer drugs.

Comparison with Similar Compounds

Genotoxicity and Therapeutic Efficacy

  • DHAQ (1,4-dihydroxy-5,8-bis(2-hydroxyethylamino)anthracenedione): Exhibits high genotoxicity (chromosomal breakage, sister chromatid exchanges) correlating with its potent antitumor activity. Its 1,4-dihydroxy and hydroxyethylamino groups enhance DNA intercalation and topoisomerase inhibition .
  • However, direct data are unavailable.
  • Nitro-substituted analogs (e.g., 3263-48-7) : Nitro groups increase redox cycling and mutagenicity, as seen in bacterial mutagenesis assays .

Metabolic Stability

  • Compounds with hydroxyethylamino groups (DHAQ, HAQ) show reduced genotoxic activity in the presence of metabolic enzymes (S-9 mix), suggesting detoxification pathways .
  • Thioether-linked compounds (e.g., the target compound) may resist enzymatic degradation due to sulfur’s lower electronegativity, enhancing metabolic stability .

Physicochemical Properties

  • Lipophilicity: The thioether and aromatic aminophenyl groups in the target compound increase logP compared to hydroxyethylamino or chlorophenoxy analogs, favoring membrane permeability .
  • Polar Surface Area : Nitro and hydroxy groups in analogs like 3263-48-7 elevate polarity, reducing blood-brain barrier penetration compared to the target compound .

Research Implications and Gaps

  • Structural Optimization : The 1,5-substitution pattern in the target compound may offer steric advantages over 1,4-substituted analogs (e.g., DHAQ) in avoiding detoxification enzymes.
  • Contradictory Evidence: Genotoxicity assays (chromosomal damage vs. mutagenicity) yield divergent results for similar compounds, emphasizing the need for multi-assay profiling .

Biological Activity

The compound 9,10-Anthracenedione, 1,5-bis[(3-aminophenyl)thio]- (CAS No. 506443-26-1) is an anthracene derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. Its structure comprises a central anthracenedione core with two 3-aminophenylthio substituents, which may contribute to its pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Basic Information

PropertyValue
Molecular Formula C26H18N2O2S2
Molecular Weight 454.6 g/mol
IUPAC Name 1,5-bis[(3-aminophenyl)sulfanyl]anthracene-9,10-dione
CAS Number 506443-26-1

The biological activity of 9,10-Anthracenedione derivatives is primarily attributed to their ability to intercalate into DNA and disrupt cellular processes. The compound can interact with nucleic acids, leading to alterations in cell cycle progression and apoptosis. Specifically, it has been observed that treatment with this compound can block cells at the G2 phase of the cell cycle, indicating its potential as an anticancer agent .

Key Mechanisms

  • DNA Intercalation : The compound's planar structure allows it to insert between DNA base pairs, disrupting replication and transcription processes.
  • Cell Cycle Arrest : Studies indicate that cells treated with the compound show increased RNA content and chromatin condensation, suggesting a block in cell cycle progression at the G2 phase .
  • Induction of Apoptosis : The disruption of normal cellular functions can lead to programmed cell death, making it a candidate for cancer therapy.

Anticancer Properties

Research has demonstrated that 9,10-Anthracenedione derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Friend Leukemia Cells : Treatment with the compound resulted in morphological changes and increased RNA content due to cell swelling and nucleolar enlargement. Notably, approximately 30% of treated cells became polyploid, indicating a disruption in normal cell division .

Case Studies

  • Study on Friend Leukemia Cells :
    • Objective : To evaluate the effects of the compound on cell morphology and nucleic acid content.
    • Findings : Cells treated with concentrations ranging from 0.05 to 1.0 µg/ml exhibited significant changes in nucleic acid content and were predominantly arrested in the G2 phase .
  • Mechanistic Insights :
    • Electron microscopy revealed that treatment led to increased chromatin condensation and granulation within the nucleus, further supporting its role as an effective anticancer agent .

Research Applications

The diverse applications of 9,10-Anthracenedione derivatives extend beyond oncology:

  • Organic Electronics : The compound is being explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its electronic properties.
  • Medicinal Chemistry : Ongoing research aims to synthesize new derivatives with enhanced biological activity and reduced toxicity profiles.

Q & A

Q. Key Data :

ParameterOptimal Condition
SolventTHF
BaseLDA (2.5 equiv)
Temperature100°C
Yield65–75% (reported for analogs)

What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Basic Research Focus
A multi-technique approach is critical:

  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons (δ 7.5–8.5 ppm), aminophenyl NH₂ (δ 5.5–6.5 ppm, broad).
    • ¹³C NMR : Carbonyl signals (C=O, δ 180–185 ppm), thiourea linkages (C-S, δ 125–130 ppm) .
  • IR Spectroscopy : Stretching vibrations for C=O (~1670 cm⁻¹), N-H (~3350 cm⁻¹), and C-S (~650 cm⁻¹) confirm functional groups .
  • UV-Vis : Strong absorbance in the visible range (λmax ~450–500 nm) due to conjugated π-system, useful for photophysical studies .

Advanced Tip : High-resolution mass spectrometry (HRMS) resolves isotopic patterns, confirming molecular formula (e.g., C₂₈H₂₀N₂O₂S₂) .

What thermodynamic properties (e.g., melting point, enthalpy of fusion) are critical for handling this compound in experimental settings?

Basic Research Focus
Key thermodynamic data for anthracenedione derivatives include:

  • Melting Point : ~250–300°C (decomposition may occur above 300°C; use differential scanning calorimetry (DSC) for precise measurement).
  • Enthalpy of Fusion (ΔfusH) : ~30–40 kJ/mol (similar to 1,4-bis-substituted anthraquinones) .
  • Solubility : Low in water; soluble in DMSO, DMF, or chlorinated solvents (critical for dissolution in biological assays) .

Q. Advanced Research Focus

  • Antiviral Assays :
    • Plaque Reduction : Measure inhibition of viral replication (e.g., HSV-2 in Vero cells) at concentrations ≤50 μM .
    • Mechanistic Studies : Fluorescence quenching assays to evaluate DNA intercalation (ΔF ~30–40% at 10 μM) .
  • Antiplatelet Activity :
    • Aggregometry : Inhibit ADP-induced platelet aggregation (IC₅₀ reported as 15–30 μM for dithiocarbamate analogs) .
    • Flow Cytometry : Quantify P-selectin expression to assess platelet activation pathways .

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